molecular formula C18H22ClNO3 B13771104 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride CAS No. 58324-26-8

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride

Cat. No.: B13771104
CAS No.: 58324-26-8
M. Wt: 335.8 g/mol
InChI Key: UEJGHQDWPJVIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is a chemical compound with a complex structure, often used in various scientific research applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride typically involves multiple steps, starting from basic organic compounds. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with dimethylamine and formaldehyde under acidic conditions to form the intermediate compound. This intermediate is then reacted with benzophenone in the presence of a catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor antagonist, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxybenzaldehyde: A precursor in the synthesis of the target compound.

    3,4-Dimethoxyphenethylamine: Shares structural similarities and is used in similar research applications.

    2,3-Dimethoxybenzoic acid: Another related compound with similar chemical properties.

Uniqueness

2,4-Dimethoxy-3-dimethylaminomethylbenzophenone hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it valuable in various scientific research fields.

Properties

CAS No.

58324-26-8

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

(3-benzoyl-2,6-dimethoxyphenyl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C18H21NO3.ClH/c1-19(2)12-15-16(21-3)11-10-14(18(15)22-4)17(20)13-8-6-5-7-9-13;/h5-11H,12H2,1-4H3;1H

InChI Key

UEJGHQDWPJVIBP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CC1=C(C=CC(=C1OC)C(=O)C2=CC=CC=C2)OC.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.